molecular formula C21H25N3O4S B2808270 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide CAS No. 1101639-93-3

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2808270
CAS No.: 1101639-93-3
M. Wt: 415.51
InChI Key: UGEZKYUEZSUOSC-UHFFFAOYSA-N
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Description

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide is a complex organic compound that features a combination of sulfonamide, benzoyl, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. This reaction requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation of the indoline ring.

Finally, the sulfonamide group is introduced through a sulfonylation reaction. This step involves the reaction of the benzoyl-indoline intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Alcohol derivatives of the benzoyl moiety.

    Substitution: Sulfonamide derivatives with different substituents.

Scientific Research Applications

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The benzoyl and indoline moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(N,N-diethylsulfamoyl)phenyl)-N-methylindoline-2-carboxamide: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindole-2-carboxamide: Similar structure but with an indole ring instead of an indoline ring.

Uniqueness

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide is unique due to the combination of its sulfonamide, benzoyl, and indoline moieties. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the indoline ring provides additional stability and rigidity compared to the indole ring, which can enhance the compound’s binding affinity and specificity in biological systems.

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-23(5-2)29(27,28)17-12-10-15(11-13-17)21(26)24-18-9-7-6-8-16(18)14-19(24)20(25)22-3/h6-13,19H,4-5,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEZKYUEZSUOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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